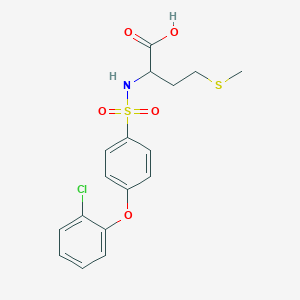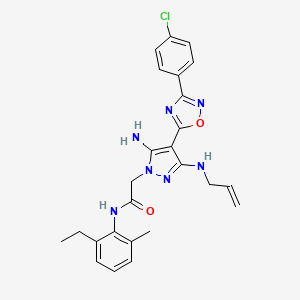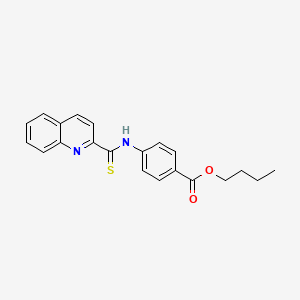
Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate hcl” is a chemical compound with the molecular formula C6H12ClNO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, a 3-chlorophenyl group, and a carboxylate group . The InChI code for this compound is 1S/C12H14ClNO2.ClH/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9;/h2-4,7,14H,5-6,8H2,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to participate in a variety of chemical reactions . These include reactions with primary amines and diols , as well as C(sp3)-H alkylation and arylation with simple aryl or alkyl halides .Physical And Chemical Properties Analysis
“this compound” is a powder that should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its molecular weight is 276.16 .Mecanismo De Acción
The mechanism of action of Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate HCl is not fully understood. However, it is believed to act as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. It may also act as a ligand for the dopamine D2 receptor by binding to the receptor and modulating its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function. It has also been shown to increase dopamine release in the brain, which may improve motor function and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate HCl has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on acetylcholinesterase and dopamine receptors can be easily measured using various assays. However, its potential toxicity and limited solubility in aqueous solutions are some limitations for lab experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate HCl. One direction is to explore its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems and receptors. Additionally, further research is needed to determine its safety and toxicity in animal models and humans.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its effects on other neurotransmitter systems and receptors.
Métodos De Síntesis
Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate HCl can be synthesized through a multi-step process. The first step involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a catalyst to form 3-(3-chlorophenyl)pyrrolidine. The second step is the esterification of 3-(3-chlorophenyl)pyrrolidine with methyl chloroformate in the presence of a base to form Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate. The final step involves the addition of hydrochloric acid to Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate to form this compound.
Aplicaciones Científicas De Investigación
Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate HCl has been used in various scientific research applications. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been studied as a potential ligand for the dopamine D2 receptor, which is involved in the regulation of motor function and reward.
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9;/h2-4,7,14H,5-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQQSGGIAVXABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

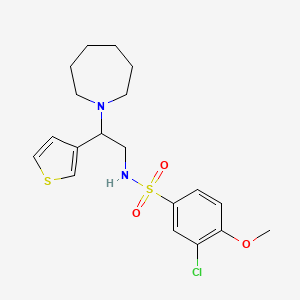
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2859606.png)


![N-{3-[(cyanomethyl)(cyclopropyl)carbamoyl]phenyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2859611.png)
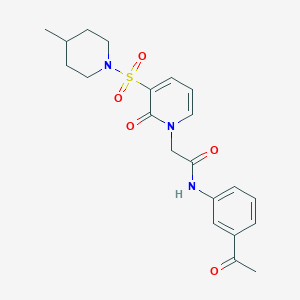
![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2859614.png)
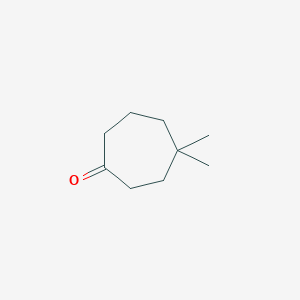
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-cyclopentylacetamide](/img/structure/B2859617.png)
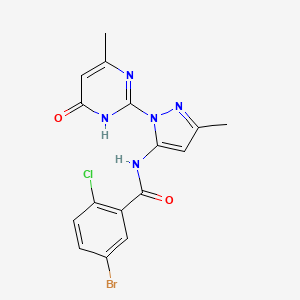
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide](/img/structure/B2859623.png)
